2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
Overview
Description
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, along with a propanoic acid side chain.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-DL-Tryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid or L-4-Chlorotryptophan, is tryptophan hydroxylase . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
Mode of Action
4-Chloro-DL-Tryptophan acts as a selective and irreversible inhibitor of tryptophan hydroxylase . By inhibiting this enzyme, it interferes with the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Biochemical Pathways
The inhibition of tryptophan hydroxylase by 4-Chloro-DL-Tryptophan disrupts the serotonin synthesis pathway . This disruption leads to a significant decrease in the levels of serotonin in the brain . The compound also affects the kynurenine pathway, another significant metabolic pathway of tryptophan .
Result of Action
The primary result of 4-Chloro-DL-Tryptophan’s action is a significant decrease in serotonin levels in the brain . This depletion of serotonin can lead to various physiological effects, depending on the context. For instance, it has been used to induce insomnia in rat models . It also helps to improve the inflammation of lung tissue and remodeling pulmonary artery .
Biochemical Analysis
Biochemical Properties
It is known that tryptophan and its derivatives, including 4-chloro-DL-tryptophan, are crucial for maintaining neurological function, immunity, and homeostasis in the body
Cellular Effects
It is known that tryptophan and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tryptophan and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tryptophan and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that tryptophan and its derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that tryptophan and its derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that tryptophan and its derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that tryptophan and its derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole ring is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Side Chain Introduction: The propanoic acid side chain is introduced through alkylation reactions, typically using halogenated carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the chlorine substitution at the 4-position.
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Chlorine substitution at the 5-position instead of the 4-position.
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Bromine substitution at the 4-position instead of chlorine.
Uniqueness
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern may result in distinct interactions with molecular targets and different pharmacological properties.
Properties
IUPAC Name |
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555058 | |
Record name | 4-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118244-93-2, 52448-14-3 | |
Record name | 4-Chlorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-4-Chlorotryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding L-4-Chlorotryptophan in Pisum sativum immatum?
A1: The research paper focuses on the isolation and characterization of L-4-Chlorotryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, from the immatum (immature seeds) of Pisum sativum, commonly known as the garden pea. This finding is significant because it identifies a naturally occurring halogenated form of tryptophan, an essential amino acid. The presence of this compound in a common plant species raises questions about its potential biological roles and implications for plant metabolism and development.
Q2: How does the study contribute to our understanding of N-malonyl-4-chlorotryptophan?
A2: The paper investigates the stereochemistry of N-malonyl-4-chlorotryptophan. The researchers were able to reassign the absolute stereochemistry of this compound, providing crucial information for understanding its biosynthesis and potential biological activity. [] This finding could have implications for future studies investigating the role of N-malonyl-4-chlorotryptophan and related compounds in plants.
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